molecular formula C19H21BrN4OS B10863449 N-(4-bromophenyl)-2-[4-(phenylcarbamothioyl)piperazin-1-yl]acetamide

N-(4-bromophenyl)-2-[4-(phenylcarbamothioyl)piperazin-1-yl]acetamide

Cat. No.: B10863449
M. Wt: 433.4 g/mol
InChI Key: SNIKBKQDNWZUDA-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-2-[4-(phenylcarbamothioyl)piperazin-1-yl]acetamide is a complex organic compound that features a bromophenyl group, a piperazine ring, and a phenylcarbamothioyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-2-[4-(phenylcarbamothioyl)piperazin-1-yl]acetamide typically involves multiple steps:

    Formation of the Bromophenyl Intermediate: The starting material, 4-bromoaniline, undergoes acylation with acetic anhydride to form N-(4-bromophenyl)acetamide.

    Piperazine Derivative Formation: The piperazine ring is introduced by reacting the intermediate with 1-chloro-2-(phenylcarbamothioyl)ethane under basic conditions.

    Final Coupling: The final product is obtained by coupling the piperazine derivative with the bromophenyl intermediate under appropriate conditions, often involving a catalyst and a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-2-[4-(phenylcarbamothioyl)piperazin-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbamothioyl group to a corresponding amine.

    Substitution: The bromine atom in the bromophenyl group can be substituted with nucleophiles such as amines or thiols under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-(4-bromophenyl)-2-[4-(phenylcarbamothioyl)piperazin-1-yl]acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to understand protein-ligand interactions and enzyme mechanisms.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases by interacting with specific biological targets.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings that require unique chemical functionalities.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-2-[4-(phenylcarbamothioyl)piperazin-1-yl]acetamide involves its interaction with molecular targets such as enzymes or receptors. The bromophenyl group and the piperazine ring can facilitate binding to these targets, while the phenylcarbamothioyl moiety may modulate the compound’s activity. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    N-(4-bromophenyl)acetamide: Lacks the piperazine and phenylcarbamothioyl groups, making it less complex.

    N-(4-phenylcarbamothioyl)piperazine: Contains the piperazine and phenylcarbamothioyl groups but lacks the bromophenyl group.

    N-(4-chlorophenyl)-2-[4-(phenylcarbamothioyl)piperazin-1-yl]acetamide: Similar structure but with a chlorine atom instead of bromine.

Uniqueness

N-(4-bromophenyl)-2-[4-(phenylcarbamothioyl)piperazin-1-yl]acetamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the bromine atom can influence its electronic properties and interactions with biological targets, distinguishing it from similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with related compounds

Properties

Molecular Formula

C19H21BrN4OS

Molecular Weight

433.4 g/mol

IUPAC Name

N-(4-bromophenyl)-2-[4-(phenylcarbamothioyl)piperazin-1-yl]acetamide

InChI

InChI=1S/C19H21BrN4OS/c20-15-6-8-17(9-7-15)21-18(25)14-23-10-12-24(13-11-23)19(26)22-16-4-2-1-3-5-16/h1-9H,10-14H2,(H,21,25)(H,22,26)

InChI Key

SNIKBKQDNWZUDA-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC(=O)NC2=CC=C(C=C2)Br)C(=S)NC3=CC=CC=C3

Origin of Product

United States

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